(1R,2S)-1-Phenylpropane-1,2-diol
Overview
Description
“(1R,2S)-1-Phenylpropane-1,2-diol” is a chiral compound. Chirality is a property of asymmetry important in several branches of science. The word chirality is derived from the Greek ‘cheir’, meaning ‘hand’. The most familiar chiral object is a human hand . The compound belongs to the class of organic compounds known as aralkylamines. These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Synthesis Analysis
The synthesis of “(1R,2S)-1-Phenylpropane-1,2-diol” has been reported in the literature. A synthetic route to enantiomerically pure (1R,2S)-1-phenylphospholane-2-carboxylic acid, which is a phosphorus analogue of proline, has been established. A key step is the deprotonation–carboxylation of the 1-phenylphospholane borane complex by using s BuLi/1,2-dipiperidinoethane (DPE) .
Molecular Structure Analysis
The molecular structure of “(1R,2S)-1-Phenylpropane-1,2-diol” can be determined using various techniques such as X-ray diffraction analysis . The absolute configuration of an enantiomer can be determined using the Cahn-Ingold-Prelog rules .
Chemical Reactions Analysis
The chemical reactions involving “(1R,2S)-1-Phenylpropane-1,2-diol” can be studied using various techniques such as electrospray ionization mass spectrometry (ESI-MS). This technique allows the discrimination of species containing the same metal and to obtain structural elucidation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(1R,2S)-1-Phenylpropane-1,2-diol” can be determined using various techniques. For example, similar compounds such as menthol, which is an organic compound derived from the oils of mint plants, is a waxy, crystalline substance that is clear or white in color .
Scientific Research Applications
Enzymatic Synthesis and Stereoisomer Applications
Enzymatic Synthesis : (1R,2S)-1-Phenylpropane-1,2-diol can be synthesized using a stereoselective two-step enzymatic process. This process involves a combination of a lyase and an alcohol dehydrogenase, allowing for the separate synthesis of each stereoisomer of 1-phenylpropane-1,2-diol (Kihumbu et al., 2002).
Catalytic Selectivity and Mutagenesis : Research shows that certain enzymes, like ADH-A, demonstrate selective catalytic efficiency for variants of 1-phenylpropane-1,2-diol. Mutagenesis studies have been conducted to enhance enzyme efficiency and binding behavior for such diols (Maurer et al., 2018).
Applications in Synthesis and Polymerization
Synthesis of Amino Alcohols : Derivatives of (1R,2S)-1-Phenylpropane-1,2-diol have been used in the synthesis of chiral 1,2-amino alcohols, which are instrumental in the enantioselective reduction of aryl ketones (Vatmurge, Hazra, & Pore, 2007).
Ring-Opening Polymerization : Certain diols, including (1R,2S)-1-Phenylpropane-1,2-diol variants, have been studied for their potential as precatalyst activators in the ring-opening polymerization of cyclic esters (Komarov et al., 2019).
Biochemical and Chemical Transformations
Biochemical Cascade Reactions : This diol is used in stereoselective multi-enzyme cascade reactions for synthesizing chiral vic-1,2-diols, demonstrating its role in intricate biochemical pathways (Presečki et al., 2018).
Chemical Reactions with Urea Derivatives : It reacts with urea and its derivatives in acid solutions to produce various compounds, illustrating its chemical versatility (Butler, Hussain, & Leitch, 1980).
Future Directions
properties
IUPAC Name |
(1R,2S)-1-phenylpropane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9-11H,1H3/t7-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQZXSHFWDHNOW-CBAPKCEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433365 | |
Record name | (1R,2S)-1-Phenylpropane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-1-Phenylpropane-1,2-diol | |
CAS RN |
40421-52-1 | |
Record name | (1R,2S)-1-Phenylpropane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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